2-(2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethan-1-ol
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Overview
Description
2-(2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethan-1-ol is a complex organic compound that features a thieno[2,3-d]pyrimidine core. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of the thieno[2,3-d]pyrimidine ring system, along with the chlorophenyl group, contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
It is known that heterocyclic pyrimidine compounds, which this compound is a part of, have demonstrated various biological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific disease or condition being treated.
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to a range of potential effects . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
Given the diverse biological activities of pyrimidine derivatives , it is likely that this compound could affect multiple pathways. These could include pathways related to the targets it interacts with, leading to downstream effects that contribute to its overall action.
Pharmacokinetics
The compound’s molecular weight, as provided by sigma-aldrich, is 39029 , which is within the range generally considered favorable for oral bioavailability
Result of Action
Given the diverse biological activities of pyrimidine derivatives , it is likely that this compound could have a range of potential effects at the molecular and cellular level. These could include effects related to its interaction with its targets and the biochemical pathways it affects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethan-1-ol typically involves multiple steps, starting with the formation of the thieno[2,3-d]pyrimidine core. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization to form the thieno[2,3-d]pyrimidine ring . The chlorophenyl group is then introduced through a nucleophilic substitution reaction. The final step involves the attachment of the ethoxyethanol moiety via an etherification reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the purity and structure of the final product. The process is typically optimized for large-scale synthesis, with careful control of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-(2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethan-1-ol has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-[2,4-dichloro-5-[2-(diethylamino)ethoxy]phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide
- (5-(4-Chlorophenyl)-thieno[2,3-d]pyrimidin-4-yl)-(4-nitro-phenyl)
Uniqueness
2-(2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethan-1-ol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyethanol moiety, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[2-[[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c17-12-3-1-11(2-4-12)13-9-23-16-14(13)15(19-10-20-16)18-5-7-22-8-6-21/h1-4,9-10,21H,5-8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPFQDXYWBLWER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NCCOCCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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